molecular formula C21H22ClN3O6S B3499861 Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B3499861
M. Wt: 479.9 g/mol
InChI Key: LVUVPFZZEGZOMT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by multiple functional groups:

  • Position 3: An ethyl carboxylate group, enhancing solubility and enabling further derivatization.
  • Position 4: A methyl group, influencing steric and electronic properties.
  • Position 5: A piperidine-1-carbonyl moiety, which may improve membrane permeability and target binding.

Its synthesis likely involves cyclization and acylation steps similar to related thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O6S/c1-3-31-21(28)16-12(2)17(20(27)24-9-5-4-6-10-24)32-19(16)23-18(26)14-11-13(25(29)30)7-8-15(14)22/h7-8,11H,3-6,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUVPFZZEGZOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituent at Position 2 Substituent at Position 5 Key Features
Target Compound 2-chloro-5-nitrobenzamido Piperidine-1-carbonyl High electron-withdrawing nitro group; lipophilic piperidine moiety.
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate 4-fluorobenzamido Piperidine-1-carbonyl Fluorine substituent enhances polarity; potential reduced toxicity.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-chloroacetamido Methylcarbamoyl Smaller substituent at position 5; likely lower molecular weight (318.77).
Ethyl 4-methyl-5-(morpholine-4-carbonyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate 4-nitrobenzamido Morpholine-4-carbonyl Morpholine introduces oxygen; nitro group at para position.
K813-0027 (Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate) 3,4-dimethoxybenzamido Piperidine-1-carbonyl Methoxy groups increase lipophilicity; potential CNS activity.

Key Observations

Methoxy or fluorine substituents (e.g., in ) may reduce reactivity but improve bioavailability. Piperidine vs. morpholine at position 5: Piperidine is more lipophilic, while morpholine’s oxygen atom may improve water solubility .

Synthetic Routes: Most derivatives are synthesized via Gewald reaction or acylation of 2-amino-thiophene intermediates . For example, the 4-nitrophenyl analog in was prepared via condensation of 4-nitrophenylacetic acid with ethyl cyanoacetate, followed by cyclization.

Biological Activity :

  • While direct data for the target compound are lacking, structurally similar compounds (e.g., ) exhibit antibacterial and antifungal activities. The nitro group in the target compound may enhance activity against resistant strains.

Physicochemical Properties :

  • Molecular weights range from 318.77 () to 467.5 (). The target compound’s nitro and piperidine groups likely result in moderate lipophilicity (estimated logP ~3–4), comparable to K813-0027 (logP 3.258) .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential functionalization of the thiophene core. Key steps include:

  • Cyclization : Use sulfur and diene precursors under controlled temperatures (80–100°C) to form the thiophene ring .
  • Substituent Introduction : Electrophilic aromatic substitution (EAS) with 2-chloro-5-nitrobenzoyl chloride and piperidine-1-carbonyl chloride in DMF, catalyzed by triethylamine (TEA) at 0–5°C to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
    Optimization Tips :
    • Use anhydrous solvents to prevent hydrolysis of intermediates.
    • Adjust stoichiometry (1:1.2 molar ratio for nitrobenzamido group) to enhance conversion .

What analytical techniques are most effective for confirming structural integrity post-synthesis?

  • NMR Spectroscopy :
    • ¹H NMR : Identify ester methyl groups (δ 1.2–1.4 ppm), thiophene protons (δ 6.8–7.5 ppm), and piperidine protons (δ 1.5–2.8 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 505.08 for C₂₁H₁₈ClN₃O₆S) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

How does the 2-chloro-5-nitrobenzamido group influence biological activity compared to other benzamido derivatives?

The 2-chloro-5-nitrobenzamido group enhances electron-withdrawing effects, increasing binding affinity to enzymes like COX-2 or kinases. Comparative studies show:

SubstituentBiological Activity (IC₅₀)TargetReference
4-Fluorobenzamido12 μM (COX-2 inhibition)Anti-inflammatory
3-Nitrobenzamido8 μM (Kinase inhibition)Anticancer
2-Cl-5-Nitrobenzamido 5 μM (Kinase inhibition)Anticancer

The chloro-nitro combination improves lipophilicity and target selectivity, reducing off-target effects .

What strategies resolve contradictions in reported biological activity data for similar thiophene derivatives?

  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-lumen) to minimize variability .
  • Structural Modifications : Systematically vary substituents (e.g., replacing nitro with methoxy) to isolate activity contributors .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .

What in vitro/in vivo models are recommended for pharmacokinetic studies?

  • In Vitro :
    • Caco-2 cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) .
    • Microsomal Stability : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >30 min preferred) .
  • In Vivo :
    • Rodent Models : Administer 10 mg/kg orally; monitor plasma concentration via LC-MS/MS to calculate AUC and clearance .

How can computational tools predict interaction mechanisms with biological targets?

  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., H-bonding with Gln178, hydrophobic contacts with Leu294) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with improved potency .

What safety protocols are critical during handling and storage?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., NOx from nitro groups) .
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

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